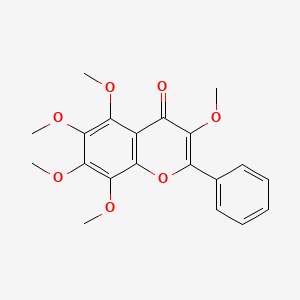

3,5,6,7,8-Pentamethoxyflavone

Description

Structure

3D Structure

Properties

CAS No. |

14221-85-3 |

|---|---|

Molecular Formula |

C20H20O7 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

3,5,6,7,8-pentamethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C20H20O7/c1-22-15-12-13(21)17(23-2)14(11-9-7-6-8-10-11)27-16(12)19(25-4)20(26-5)18(15)24-3/h6-10H,1-5H3 |

InChI Key |

FDWCURHFRQXFMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C2=C1C(=O)C(=C(O2)C3=CC=CC=C3)OC)OC)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Polymethoxyflavones

Distribution in Botanical Sources

Polymethoxyflavones are notably abundant in the peels of various Citrus species, including Citrus reticulata (mandarin orange) and Citrus sinensis (sweet orange). nih.govnih.gov These compounds are considered characteristic components of citrus plants. nih.govnih.gov Research has identified a variety of PMFs in these species, with their concentrations varying depending on the specific cultivar and stage of fruit maturation. oup.comresearchgate.net For instance, the peels of sweet orange and mandarin are particularly rich sources of these compounds. nih.gov Studies have characterized numerous PMFs in wild mandarin (Citrus reticulata Blanco), including derivatives of pentamethoxyflavone. researchgate.net The accumulation of PMFs is often highest in the flavedo (the outer, colored part of the peel). nih.gov

One of the well-known pentamethoxyflavones found in citrus is tangeretin (B192479), which is chemically identified as 4',5,6,7,8-pentamethoxyflavone. nih.govresearchgate.netthegoodscentscompany.com While structurally different from 3,5,6,7,8-Pentamethoxyflavone, its prevalence highlights the diversity of pentamethoxy-substituted flavonoids within the Citrus genus. Additionally, other pentamethoxyflavone isomers such as 5-hydroxy-3,6,7,8,4'-pentamethoxyflavone and 5-hydroxy-3,7,8,3',4'-pentamethoxyflavone have been isolated from sweet orange peels. nih.gov In Citrus reticulata 'Chachi', 3,5,6,7,8,3',4'-heptamethoxyflavone is a notable PMF, indicating the plant's capacity for extensive methoxylation. nih.govmdpi.com

Beyond the Citrus genus, pentamethoxyflavone isomers have been identified in a variety of other plant families, underscoring the broader distribution of these compounds in the plant kingdom.

In Murraya paniculata (Orange Jasmine), a member of the Rutaceae family like Citrus, a range of polymethoxylated flavonoids has been characterized. bucm.edu.cnresearchgate.net Studies have identified compounds such as 5,7,3′,4′,5′-pentamethoxyflavone and 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone in its branches and leaves. bucm.edu.cnmdpi.comlongdom.org

The plant Herissantia tiubae, belonging to the Malvaceae family, has been found to contain 4′,5-dihydroxy-3,6,7,8,3′-pentamethoxyflavone in its aerial parts. researchgate.net This discovery is significant as it represents the first report of this compound within the Herissantia genus. researchgate.net

In the marine brown alga Hizikia fusiforme, various flavonoids have been studied, although the specific presence of pentamethoxyflavones is less documented in readily available literature.

Bauhinia championii, a member of the Fabaceae family, is another source of polymethoxyflavones. Research has led to the isolation and identification of several PMFs from this plant, including 5,6,7,3′,4′-pentamethoxyflavone and 5,7,3′,4′,5′-pentamethoxyflavone. frontiersin.orgresearchgate.netnih.govnih.gov

Enzymatic Mechanisms and Genetic Regulation of PMF Biosynthesis

The formation of polymethoxyflavones is a complex process involving a series of enzymatic reactions and is tightly regulated at the genetic level.

The journey to PMF synthesis begins with the phenylpropanoid pathway, a fundamental metabolic route in plants responsible for producing a wide array of secondary metabolites. wikipedia.orgnih.govfrontiersin.orgmdpi.com This pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA, which serves as a key precursor for flavonoid biosynthesis. wikipedia.orgnih.gov Through the action of enzymes like phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), phenylalanine is transformed into the activated thioester essential for the next stage. nih.gov The 4-coumaroyl-CoA then enters the flavonoid-specific pathway, starting with its condensation with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), to form the characteristic C6-C3-C6 backbone of flavonoids. researchgate.net

The extensive methoxylation seen in PMFs is carried out by a class of enzymes known as O-methyltransferases (OMTs). nih.govnih.gov These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of flavonoid precursors. oup.com In citrus, specific OMTs have been identified that play a crucial role in PMF biosynthesis. For example, two Caffeoyl-CoA O-methyltransferase-like enzymes, CrcCCoAOMT7-1 and CrcCCoAOMT7-2, have been identified in Citrus reticulata 'Chachiensis'. nih.gov These enzymes exhibit different substrate preferences, with CrcCCoAOMT7-1 preferentially catalyzing flavones and CrcCCoAOMT7-2 favoring flavanones and flavonols. nih.gov Together, they are capable of methylating various hydroxyl positions on the flavonoid skeleton, including the 3-, 6-, 7-, 8-, 3'-, and 4'-OH sites, which is essential for the synthesis of highly methoxylated flavonoids. nih.gov Another study characterized a caffeoyl-CoA O-methyltransferase-like enzyme, CrOMT1, in Citrus reticulata which efficiently methylates flavones with neighboring hydroxyl groups, particularly at the 6-OH and 8-OH positions. oup.comresearchgate.net

The biosynthesis of PMFs is intricately controlled by complex gene regulatory networks (GRNs). nih.govnih.govresearchgate.net These networks involve transcription factors that modulate the expression of the structural genes encoding the biosynthetic enzymes. While the complete GRN for PMF biosynthesis is still being unraveled, research has shown that the expression of OMT genes is highly correlated with the accumulation of PMFs in citrus fruits. oup.comresearchgate.net For instance, the transcript levels of CrOMT1 in Citrus reticulata were found to be closely linked to the concentration of major PMFs during fruit maturation. oup.comresearchgate.net Furthermore, environmental factors like UV-B radiation can induce the expression of these genes, leading to an increased accumulation of PMFs. oup.com The neofunctionalization of a cluster of OMT genes has been suggested to be a dominant factor in the evolution of PMF biosynthesis associated with the domestication of citrus. nih.gov

Synthetic Methodologies and Chemical Modifications of Pentamethoxyflavones

Strategies for the Chemical Synthesis of Pentamethoxyflavone Scaffolds

The construction of the fundamental 2-phenyl-chromen-4-one system of pentamethoxyflavones relies on established and modern synthetic organic chemistry techniques. These methods often involve the condensation of substituted acetophenones and benzaldehydes, followed by cyclization to form the characteristic three-ring structure.

Several classical methods have been foundational in the synthesis of flavones and are adaptable for creating polymethoxylated analogs. mdpi.com These routes typically build the flavone (B191248) skeleton from simpler, appropriately substituted aromatic precursors.

Allan-Robinson Reaction: This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and the sodium salt of the corresponding aromatic acid to form flavones. biomedres.usnih.gov

Baker-Venkataraman Rearrangement: A two-step process where an o-hydroxyacetophenone is first acylated. The resulting ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which is subsequently cyclized under acidic conditions to yield the flavone.

Oxidative Cyclization of Chalcones: One of the most common and versatile methods for flavone synthesis involves the oxidative cyclization of 2'-hydroxychalcones. mdpi.com Chalcones are readily prepared via the Claisen-Schmidt condensation of an o-hydroxyacetophenone with a benzaldehyde derivative. nih.gov The subsequent cyclization can be promoted by various reagents, such as iodine in DMSO or selenium dioxide, to form the C2-C3 double bond of the flavone ring. mdpi.com

| Synthetic Route | Precursors | Key Steps | Reference |

| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | Condensation and cyclization | biomedres.usnih.gov |

| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone, Acylating agent | Acylation, Base-catalyzed rearrangement, Acid-catalyzed cyclization | |

| Oxidative Cyclization of Chalcones | 2'-Hydroxychalcone | Claisen-Schmidt condensation to form chalcone (B49325), then oxidative cyclization | mdpi.comnih.gov |

The synthesis of specific polymethoxyflavone isomers, such as 3,5,6,7,8-pentamethoxyflavone, requires precise control over the placement of methoxy (B1213986) groups on the starting materials. This is typically achieved by using highly substituted acetophenones and benzaldehydes as building blocks. mdpi.com For example, the synthesis of 3',4',5,6,7-pentamethoxy-8-C-prenylflavone was accomplished through the condensation of 2-hydroxy-4,5,6-trimethoxy-3-C-prenylacetophenone with 3,4-dimethoxybenzaldehyde, followed by cyclocondensation. pjsir.org This highlights a common strategy where the substitution pattern of the final flavone is predetermined by the choice of the initial aldehyde and ketone partners. journals.co.za This approach allows for the systematic creation of various isomers and analogs for biological evaluation.

Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Studies

To investigate how structural changes affect biological activity, parent pentamethoxyflavone structures are often chemically modified. This derivatization can involve demethylation to produce hydroxylated compounds or acylation to generate esters, providing valuable insights for SAR studies.

Hydroxylated polymethoxyflavones (OH-PMFs) are a significant class of derivatives often found to have potent biological activities. researchgate.net These compounds can be isolated from natural sources, such as citrus peels, or produced synthetically. researchwithrutgers.comresearchgate.net A primary synthetic route to OH-PMFs is the selective demethylation of their polymethoxyflavone precursors. mdpi.com This process can be challenging due to the difficulty in selectively removing one methoxy group without affecting others at different positions on the flavone core. mdpi.com The choice of demethylating agent (various Brønsted and Lewis acids) is crucial and depends on the location and number of methoxy groups. mdpi.com For instance, 5-hydroxy-6,7,8,3′,4′-pentamethoxyflavone has been synthesized and shown to possess strong inhibitory activities against certain cancer cell lines. researchwithrutgers.com In addition to chemical synthesis, biosynthetic methods using microorganisms are being developed as an environmentally friendly alternative for producing specific OH-PMFs. rutgers.edu

Acetylation is a common modification used to alter the physicochemical properties of flavonoids, which can influence their biological activity. nih.gov The synthesis of acetylated pentamethoxyflavones is typically achieved by reacting the corresponding hydroxylated precursor with an acetylating agent like acetic anhydride, often in the presence of a base such as pyridine. journals.co.zanih.gov This reaction converts the hydroxyl groups into acetate esters. For example, 3-hydroxy-5,7,2',4',5'-pentamethoxyflavone can be acetylated to form the 3-acetoxy derivative. journals.co.za Similarly, the synthesis of 6,5'-diacetoxy-3,5,7,2',4'-pentamethoxyflavone has also been reported. journals.co.za This type of modification is crucial for SAR studies, as it allows researchers to probe the importance of specific hydroxyl groups for a compound's biological function. nih.gov

| Derivative Type | Synthetic Approach | Starting Material | Key Reagents | Example Product |

| Hydroxylated PMF | Selective Demethylation | Polymethoxyflavone | Lewis or Brønsted acids | 5-Hydroxy-6,7,8,3′,4′-pentamethoxyflavone researchwithrutgers.com |

| Acetylated PMF | Acetylation | Hydroxylated Polymethoxyflavone | Acetic anhydride, Pyridine | 3-Acetoxy-5,7,2',4',5'-pentamethoxyflavone journals.co.za |

Pharmacological Activities and Underlying Molecular Mechanisms Investigated in Preclinical Models

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, but chronic inflammation is linked to various diseases. isnff-jfb.comresearchgate.net PMFs have demonstrated significant anti-inflammatory bioactivities in numerous studies. isnff-jfb.comnih.govtandfonline.comjfda-online.com

Modulation of Inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2, TNF-α, IL-6, IL-1β) by Related PMFs

Polymethoxyflavones have been shown to effectively suppress the production of key inflammatory mediators in preclinical models, primarily using lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Nitric Oxide (NO) and Prostaglandin E2 (PGE2): Several PMFs significantly inhibit the production of NO and PGE2. Nobiletin (B1679382), for instance, suppresses the LPS-induced production of PGE2 and NO in macrophage cell lines. nih.govbohrium.com Similarly, 3,5,6,7,3′,4′-hexamethoxyflavone, sinensetin (B1680974), and 5-demethylnobiletin have been shown to inhibit NO production. nih.govfrontiersin.orgnih.gov A study involving five major PMFs from Citrus tangerina—including sinensetin, nobiletin, and tangeretin (B192479)—found they all significantly inhibited NO production in LPS-activated macrophages. frontiersin.org A nobiletin derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, also reduced levels of NO in activated microglial cells. nih.gov This inhibition is typically achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis. jfda-online.comnih.govbohrium.com

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): PMFs effectively reduce the expression and secretion of major pro-inflammatory cytokines. Nobiletin has been observed to interfere with the gene expression of TNF-α, IL-1α, IL-1β, and IL-6 in mouse macrophages. nih.gov Likewise, 3,5,6,7,3′,4′-hexamethoxyflavone and sinensetin suppress the production of TNF-α, IL-6, and IL-1β in LPS-stimulated cells. nih.govfrontiersin.orgresearchgate.net Studies confirm that nobiletin, tangeretin, and sinensetin significantly inhibit the production of chronic inflammation biomarkers TNF-α and IL-6. frontiersin.orggreenmedinfo.com

Table 1: Effects of Related PMFs on Inflammatory Mediators

| Compound | Mediator Inhibited | Model System | Reference(s) |

|---|---|---|---|

| Nobiletin | NO, PGE2, TNF-α, IL-6, IL-1β | J774A.1 Macrophages, BV-2 Microglia | nih.govbohrium.com |

| Tangeretin | NO, TNF-α, IL-6 | Raw 264.7 Macrophages | frontiersin.org |

| Sinensetin | NO, TNF-α, IL-6, IL-1β | Raw 264.7 Macrophages | frontiersin.orgfrontiersin.org |

| 3,5,6,7,3′,4′-Hexamethoxyflavone | NO, PGE2, TNF-α, IL-6, IL-1β | RAW 264.7 Macrophages | nih.govresearchgate.net |

| 5-Demethylnobiletin | NO | RAW 264.7 Macrophages | nih.gov |

| 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone | NO, Pro-inflammatory factors | BV-2 Microglial Cells | nih.gov |

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK, STAT3, TLR4/MyD88) by Related PMFs

The anti-inflammatory effects of PMFs are mediated through the modulation of critical intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov Several PMFs exert their anti-inflammatory effects by inhibiting this pathway. Nobiletin has been shown to prevent the activation of NF-κB. bohrium.comfrontiersin.orgnih.gov 3,5,6,7,3′,4′-hexamethoxyflavone decreases the nuclear translocation of NF-κB by preventing the degradation of its inhibitor, IκBα. nih.govresearchgate.net Sinensetin also inhibits NF-κB activation by stabilizing IκB-α. frontiersin.org

MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, play essential roles in transmitting inflammatory signals. nih.gov The effects of PMFs on this pathway can be specific. For example, nobiletin was found to inhibit the LPS-induced activation of JNK but not ERK or p38 in microglial cells. bohrium.com In contrast, 3,5,6,7,3′,4′-hexamethoxyflavone-mediated inhibition of inflammation was associated with the suppression of ERK phosphorylation. nih.govresearchgate.net

TLR4/MyD88 and STAT3 Pathways: More recent research has implicated other pathways. The nobiletin derivative 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone was found to inhibit neuroinflammation by suppressing the Toll-like receptor 4 (TLR4)-mediated MyD88/NF-κB and MAPK signaling pathways. nih.gov The same study also demonstrated that this derivative inhibited the expression of phosphorylated signal transducer and activator of transcription 3 (STAT3) proteins in LPS-induced microglial cells. nih.gov

Effects on Macrophage Function and Foam Cell Formation by Related PMFs

Macrophages are key cells in the inflammatory process, and their dysfunction can lead to diseases such as atherosclerosis, which is characterized by the formation of macrophage-derived foam cells. nih.govnih.gov

Macrophage Function: PMFs can modulate macrophage activity. Sinensetin has been shown to enhance macrophage phagocytic activity while also attenuating macrophage infiltration and M1-type (pro-inflammatory) polarization. acs.orgingentaconnect.comnih.gov The general ability of PMFs to suppress the release of inflammatory mediators from activated macrophages is a key aspect of their immunomodulatory function. nih.govfrontiersin.org

Foam Cell Formation: The formation of foam cells is a critical event in the development of atherosclerosis. nih.gov Studies have shown that certain PMFs can inhibit this process. An investigation into tangeretin, 5,6,7,3′,4′,5′-hexamethoxyflavone, and 3,5,6,7,8,3′,4′-heptamethoxyflavone found that they inhibited the formation of foam cells from RAW264.7 macrophages induced by oxidized low-density lipoprotein (ox-LDL). nih.gov The underlying mechanisms involve the inhibition of lipid uptake by downregulating scavenger receptors (like SRA1 and CD36) and the promotion of cholesterol efflux. nih.gov Furthermore, a metabolite of nobiletin, 3′,4′-dihydroxy-5,6,7,8-tetramethoxyflavone, was shown to diminish the uptake of modified LDL by macrophages. nih.gov

Antioxidant Potential and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between pro-oxidants and antioxidants, plays a significant role in the pathology of various chronic diseases. karger.com PMFs possess notable antioxidant properties and can modulate cellular defense mechanisms against oxidative damage. nih.govresearchgate.netsciopen.com

Protection Against Oxidative DNA Damage by Related PMFs

Oxidative damage to DNA is a critical factor in mutagenesis and carcinogenesis. mdpi.com While direct evidence for many PMFs is still emerging, related flavonoid structures have demonstrated protective effects.

A study on 3,5,7,3′,4′-pentamethoxyflavone, a quercetin (B1663063) derivative, found that it could remarkably protect DNA from oxidative damage. nih.gov This protection was attributed not to strong radical scavenging activity, but to its ability to bind to the minor groove of the DNA, physically shielding it from hydroxyl radicals. nih.gov In another study, treatment with tangeretin led to a significant decrease in markers of DNA damage in the kidney tissue of rats. nih.gov

Interaction with Oxidative Stress Resistance Pathways (e.g., Nrf2, HO-1) by Related PMFs

A primary mechanism by which PMFs combat oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Nobiletin: Studies suggest that the neuroprotective effects of nobiletin may be mediated by its ability to upregulate Nrf2 and HO-1 expression. nih.gov It also activates the Nrf2 pathway to exert antioxidant effects in models of liver injury. frontiersin.org

Tangeretin: Tangeretin has been shown to inhibit oxidative stress and inflammation by upregulating the Nrf2 signaling pathway in rats. karger.com It has also been found to increase the expression of HO-1 and stimulate the translocation of Nrf2 to the nucleus. tandfonline.com In a model of kidney injury, tangeretin treatment normalized the renal expression of Nrf2 and its inhibitor Keap1. nih.gov

Sinensetin: The anti-inflammatory effects of sinensetin in macrophages have been linked to the SIRT1-Nrf2 signaling pathway, highlighting the crosstalk between inflammatory and oxidative stress pathways. acs.orgnih.gov

Table 2: Modulation of Oxidative Stress Pathways by Related PMFs

| Compound | Pathway/Molecule Modulated | Effect | Model System | Reference(s) |

|---|---|---|---|---|

| Nobiletin | Nrf2, HO-1 | Upregulation/Activation | Ischemic Stroke Model, Liver Injury Model | frontiersin.orgnih.gov |

| Tangeretin | Nrf2, HO-1 | Upregulation/Activation | Arthritic Rats, Kidney Injury Model | tandfonline.comkarger.comnih.gov |

| Sinensetin | SIRT1-Nrf2 | Activation | Macrophages | acs.orgnih.gov |

Mechanisms in Vascular and Cardiovascular System Regulation

Polymethoxyflavones (PMFs) have been investigated for their potential roles in the regulation of the vascular and cardiovascular systems. Research in preclinical models suggests that these compounds can influence vascular tone and function through several molecular mechanisms.

Calcium Channel Inhibition and Smooth Muscle Relaxation by Related PMFs

Certain PMFs have demonstrated vasorelaxant activity, which is at least partially attributed to the blockade of smooth muscle CaV1.2 channels. nih.gov Studies on isolated rat aorta have shown that some PMFs can inhibit contractions induced by high potassium chloride (KCl) and the α1-adrenergic receptor agonist phenylephrine. mdpi.com The blockade of CaV1.2 channels is a key mechanism underlying these effects. nih.gov For instance, the PMFs sudachitin (B1252863) and demethoxysudachitin (B1226355) inhibit phenylephrine-induced contractions in a concentration-dependent manner. jst.go.jpnih.gov This effect suggests an interaction with calcium mobilization pathways. Another related compound, 3,5,7,3',4'-Pentamethoxyflavone, is also recognized as a Ca2+ channel inhibitor that can induce relaxation in human corpus cavernosum tissue through mechanisms related to voltage-dependent Ca2+ channels and calcium mobilization. medchemexpress.com The vasorelaxant effects of several PMFs, including scutellarein (B1681691) tetramethyl ether, nobiletin, tangeretin, and sinensetin, have been linked to their ability to block these calcium channels in smooth muscle. nih.gov

Promotion of Endothelial Nitric Oxide Synthase (eNOS) and Cystathionine Gamma Lyase (CSE) Expression by Related PMFs

Preclinical studies indicate that some PMFs can modulate the expression of key enzymes involved in the production of vasodilatory molecules. Oral administration of 3,5,7,3',4'-pentamethoxyflavone to middle-aged male rats for six weeks was found to upregulate the expression of both endothelial nitric oxide synthase (eNOS) and cystathionine-γ-lyase (CSE) in blood vessels. medchemexpress.comnih.gov The increased expression of eNOS leads to greater production of nitric oxide (NO), a potent vasodilator. nih.govfrontiersin.org Simultaneously, the upregulation of CSE, an enzyme involved in the production of hydrogen sulfide (B99878) (H2S), suggests another pathway for vasorelaxation. nih.govtci-thaijo.org H2S is another gasotransmitter known to influence vascular tone. nih.gov This dual promotion of eNOS and CSE suggests a multi-faceted mechanism by which these related PMFs can support vascular health. medchemexpress.comnih.gov

Regulation of Vascular Function and Vasodilation by Related PMFs

The regulation of vascular function by related PMFs involves multiple pathways, leading to vasodilation. The vasorelaxant effect can be both endothelium-dependent and endothelium-independent. jst.go.jpnih.govtci-thaijo.org

The endothelium-dependent relaxation is often mediated by the release of NO. tci-thaijo.org For example, the relaxation of aortic rings caused by 3,5,7,3',4'-pentamethoxyflavone was inhibited by the removal of the endothelium or by inhibitors of NO synthase and guanylyl cyclase, indicating the involvement of the NO/cGMP pathway. tci-thaijo.org The antioxidant properties of citrus flavonoids may also help protect endothelial cells from oxidative damage, thereby promoting better blood flow and endothelial function. nutraceuticalbusinessreview.com

Some PMFs also exhibit endothelium-independent vasorelaxation. jst.go.jpnih.gov Sudachitin and demethoxysudachitin, for instance, cause relaxation that is not affected by the removal of the endothelium or by inhibitors of nitric oxide synthase. nih.gov The mechanism for this type of relaxation is associated with the enhancement of both cAMP- and cGMP-dependent signaling pathways, without the direct activation of adenylate and guanylate cyclases. jst.go.jpnih.gov This suggests that these PMFs may act by inhibiting phosphodiesterases (PDEs), enzymes that degrade cAMP and cGMP. jst.go.jp

Metabolic Pathway Interactions

Polymethoxyflavones have been shown to interact with various metabolic pathways, particularly those involved in glucose and lipid metabolism. tandfonline.comresearchgate.nethogrefe.com These interactions are primarily linked to their ability to modulate gene expression and inhibit key metabolic enzymes. tandfonline.comunimas.my

Influence on Glucose and Lipid Metabolism (e.g., HDL cholesterol, lipid accumulation) by Related PMFs

Numerous in vivo and in vitro studies have demonstrated the capacity of PMFs to regulate glucose and lipid metabolism, which may help ameliorate conditions like hyperlipidemia, insulin (B600854) resistance, and hepatic steatosis. researchgate.nethogrefe.comimrpress.com

In animal models, supplementation with PMFs has shown significant positive effects. For example, oral administration of 3,5,7,3',4'-pentamethoxyflavone to middle-aged rats resulted in decreased fasting serum glucose and increased levels of high-density lipoprotein cholesterol (HDL-C). nih.gov In hamsters with fructose-induced insulin resistance, PMF supplementation led to a significant decrease in serum triglyceride (TG) and cholesterol levels, a reduction in insulin levels, and improved glucose tolerance. anu.edu.au Furthermore, PMFs reduced TG accumulation in the liver and heart of these animals. anu.edu.au Similarly, studies on obese mice fed a high-fat diet showed that PMF-rich fractions could suppress body weight gain and improve dyslipidemia and insulin resistance. nih.gov Tangeretin, a pentamethoxyflavone, has been observed to reduce blood glucose and glycosylated hemoglobin in diabetic rats. gsconlinepress.com

At a molecular level, PMFs are thought to exert these effects by modulating the expression of genes involved in metabolic processes. They can activate peroxisome proliferator-activated receptors (PPARα and PPARγ), which are crucial in regulating lipid and glucose metabolism. researchgate.netanu.edu.au Activation of PPARs can stimulate lipid oxidation, induce the differentiation of adipocytes, and enhance insulin sensitivity. researchgate.net In cell studies, PMFs have been shown to inhibit lipid accumulation in 3T3-L1 adipocytes. imrpress.comcaymanchem.com

| Polymethoxyflavone (PMF) | Preclinical Model | Key Findings in Glucose and Lipid Metabolism | Reference |

|---|---|---|---|

| 3,5,7,3',4'-Pentamethoxyflavone | Middle-aged male rats | Decreased fasting serum glucose; Increased HDL-C levels. | nih.gov |

| PMF Mixture | Fructose-induced insulin-resistant hamsters | Decreased serum triglyceride and cholesterol; Reduced insulin levels; Improved glucose tolerance; Reduced triglyceride content in liver and heart. | anu.edu.au |

| 5-Demethylated PMFs (from chenpi extract) | High-fat diet-induced obese/diabetic mice | Decreased hyperglycemia, hepatic steatosis, and insulin resistance. | researchgate.nethogrefe.com |

| Tangeretin | Diabetic rats | Reduced plasma insulin, blood glucose, and glycosylated hemoglobin. | gsconlinepress.com |

| PMF-rich fraction (from Citrus sunki leaf) | High-fat diet-induced obese mice | Suppressed body weight gain; Improved dyslipidemia and insulin resistance. | nih.gov |

| 5,7,3′,4′,5′-Pentamethoxyflavone | Zebrafish model | Reductions in blood glucose, plasma triglycerides, and total cholesterol. | kent.ac.uk |

Enzyme Inhibition in Metabolic Processes (e.g., Pancreatic Lipase) by Related PMFs

A significant mechanism through which PMFs may influence lipid metabolism is the inhibition of pancreatic lipase (B570770). unimas.myscienceopen.com This enzyme plays a crucial role in the digestion of dietary fats. By inhibiting its activity, PMFs can reduce the absorption of fats from the intestine.

Studies have shown that various hydroxylated polymethoxyflavones (HPMFs) and other PMFs can significantly reduce pancreatic lipase activity. unimas.mynih.govresearchgate.net For example, 3'-hydroxy-5,7,4',5'-tetramethoxyflavone (B15523857) and 4'-hydroxy-5,7,3',5'-tetramethoxyflavone were found to inhibit pancreatic lipase in a competitive manner. nih.govresearchgate.net Similarly, 5,7,3′,4′,5′-pentamethoxyflavone demonstrated a dose-dependent, competitive inhibition of porcine pancreatic lipase activity. caymanchem.comkent.ac.uk This inhibitory action on a key lipolytic enzyme is a potential mechanism for the anti-obesity effects observed with these compounds. nih.govkent.ac.uk

| Polymethoxyflavone (PMF) | Enzyme | Effect | Reference |

|---|---|---|---|

| Hydroxylated PMFs (general) | Pancreatic Lipase | Reduced activity. | unimas.myscienceopen.com |

| 3'-hydroxy-5,7,4',5'-tetramethoxyflavone | Pancreatic Lipase | Significantly reduced activity (competitive inhibition). | nih.govresearchgate.net |

| 4'-hydroxy-5,7,3',5'-tetramethoxyflavone | Pancreatic Lipase | Significantly reduced activity (competitive inhibition). | nih.govresearchgate.net |

| 5,7,3′,4′,5′-Pentamethoxyflavone | Pancreatic Lipase | Dose-dependent, competitive inhibition. | caymanchem.comkent.ac.uk |

| 6,2′,4′-trimethoxyflavone | Pancreatic Lipase | Dose-dependent, competitive inhibition. | kent.ac.uk |

Modulation of Cellular Pathways and Enzyme Activity

Polymethoxyflavones, including compounds structurally related to 3,5,6,7,8-Pentamethoxyflavone, are recognized for their ability to interact with and modulate a variety of cellular functions. This modulation extends from broad signaling cascades to the specific inhibition of enzyme activities.

Effects on Enzyme Activity (e.g., Collagenase, DNA Gyrase) by Related PMFs

Beyond broad signaling pathways, related PMFs have been shown to directly affect the activity of specific enzymes. For instance, 3,5,6,7,8,3′,4′-Heptamethoxyflavone (HMF), a compound closely related to this compound, has been identified as an inhibitor of collagenase activity. mdpi.com In studies on human dermal fibroblast cells, HMF not only inhibited the activity of collagenase but also suppressed the expression of matrix metalloproteinase-1 (MMP-1), an enzyme primarily responsible for the degradation of the extracellular matrix. mdpi.com This suggests a potential role for these compounds in protecting against collagen degradation. mdpi.com Other flavonoids have also shown inhibitory effects on different enzymes; for example, quercetin has been reported to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. tandfonline.commdpi.com

Investigations in Specific Cellular Models and Disease Contexts

The modulatory effects of PMFs on cellular pathways and enzymes have been extensively investigated in specific disease models, with a significant focus on cancer. These studies explore their anti-proliferative, chemopreventive, and apoptosis-inducing capabilities.

Anti-proliferative and Chemopreventive Activities in Cancer Cell Lines by Related PMFs

Numerous studies have demonstrated the anti-proliferative and chemopreventive potential of PMFs against various cancer cell lines. tmu.edu.twresearchgate.netuni.lu For instance, tangeretin, a pentamethoxyflavone, has shown a considerable anti-proliferative effect on prostate cancer cell lines (PC-3 and DU145). nih.gov Similarly, nobiletin and monodemethylated PMFs have been found to inhibit the growth of human lung cancer cells. nih.gov The anti-cancer activity of PMFs has been observed across different stages of carcinogenesis, from initiation to progression. tmu.edu.tw Research on A549 lung cancer cells revealed that both tangeretin and 3,5,6,7,8,3′,4′-heptamethoxyflavone could inhibit cell growth. mdpi.com Hydroxylated PMFs, which are also found naturally or as metabolites, have also been documented to have potent chemopreventive effects, including anti-cancer activities. nih.gov These compounds can regulate cell death, proliferation, and differentiation through their action on signaling cascades and protein function. nih.gov

| Polymethoxyflavone (PMF) | Cancer Cell Line | Observed Effects | Citation |

|---|---|---|---|

| Tangeretin | PC-3, DU145 (Prostate) | Inhibited proliferation; synergistically enhanced cytotoxicity of mitoxantrone (B413). | nih.gov |

| Tangeretin and 5-demethylnobiletin | Gastric Cancer Cells | Inhibited proliferation and induced apoptosis. | nih.gov |

| Nobiletin and 3,5,6,7,8,3',4'-heptamethoxyflavone (HMF) | H1299, H441, H460 (Lung) | Inhibited cell growth; monodemethylated PMFs were more potent. | nih.gov |

| Tangeretin and 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF) | A549 (Lung) | Inhibited cell proliferation and induced apoptosis. | mdpi.com |

| Natsudaidain (3-hydroxy-5,6,7,8,3',4'-hexamethoxyflavone) | HL60 (Leukemia) | Demonstrated potent antiproliferative activity. | iiarjournals.org |

Modulation of Drug Resistance Mechanisms (e.g., Efflux Pumps, Nrf2 Pathway)

A significant challenge in cancer chemotherapy is drug resistance. Some PMFs have shown potential in modulating mechanisms associated with this resistance. Tangeretin, for example, has been reported to enhance the bioavailability of anti-cancer agents by inhibiting the activity of efflux transporters like P-glycoprotein, which pump drugs out of cancer cells. nih.gov This suggests a synergistic role for certain PMFs when used in combination with conventional chemotherapy drugs. nih.gov

Furthermore, PMFs are significant activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. tandfonline.comnih.gov The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. researchgate.net By activating Nrf2, PMFs can induce the expression of various cytoprotective and antioxidant genes. nih.govresearchgate.net Tangeretin has been shown to activate Nrf2 signaling, which can protect cells from toxicant-induced damage. tandfonline.comnih.gov This modulation of cellular defense pathways represents a key aspect of their chemopreventive activity. tandfonline.com

Induction of Apoptosis in Cellular Systems by Related PMFs

A primary mechanism behind the anti-cancer activity of PMFs is the induction of apoptosis, or programmed cell death. iiarjournals.org PMFs can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. frontiersin.org Studies have shown that PMFs can induce the activation of key executioner proteins like caspases (caspase-3, -8, and -9) and promote the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govfrontiersin.org For instance, tangeretin and 5-demethylnobiletin were found to activate Caspase-3 and -9 in gastric cancer cells. nih.gov

Another identified mechanism involves the modulation of intracellular calcium (Ca2+) levels. nih.govdushenkov.com Certain hydroxylated PMFs have been shown to induce a sustained increase in intracellular Ca2+, which in turn activates Ca2+-dependent apoptotic proteases such as µ-calpain and caspase-12, leading to apoptosis in human breast cancer cells. nih.govdushenkov.com The ability of PMFs to induce apoptosis is considered a promising strategy for the selective elimination of cancer cells. dushenkov.com

| Polymethoxyflavone (PMF) | Cellular Model | Key Apoptotic Events | Citation |

|---|---|---|---|

| Monodemethylated PMFs | H1299 (Lung Cancer) | Activation of caspase-3, cleavage of PARP, downregulation of Mcl-1. | nih.gov |

| Hydroxylated PMFs | MCF-7 (Breast Cancer) | Sustained increase in intracellular Ca2+, leading to activation of Ca2+-dependent proteases. | nih.govdushenkov.comnih.gov |

| Tangeretin and 5-demethylnobiletin | Gastric Cancer Cells | Activation of Caspase-3, -9, and PARP1 proteins. Upregulation of cleaved Caspase 8. | nih.gov |

| Tangeretin | Prostate Cancer Cells | Mediated via PI3K/Akt/mTOR signaling pathway; regulation of Bax, Bcl-2, caspase 9, and caspase 3. | frontiersin.org |

| General PMFs | General Cancer Cells | Downregulation of Bcl-2 and XIAP; cytosolic release of cytochrome c. | tandfonline.com |

Neuroprotective Effects in In Vitro and Animal Models by Related PMFs.

Polymethoxyflavones (PMFs) derived from citrus fruits have demonstrated significant neuroprotective properties in a variety of preclinical models. nih.gov These compounds, including nobiletin, tangeretin, and 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF), are recognized for their ability to counteract pathological features of neurological disorders such as oxidative stress, neuroinflammation, and neurodegeneration. nih.gov In various animal models, PMFs have been shown to improve cognitive and motor dysfunction. nih.gov

The molecular mechanisms underlying these neuroprotective effects are multifaceted. PMFs exert potent antioxidant and anti-inflammatory effects, which are crucial for protecting against neuronal damage. nih.govfda.gov.tw For instance, HMF has been shown to suppress microglial activation in the hippocampus following ischemia and in response to lipopolysaccharide (LPS)-induced inflammation. nih.govmdpi.comresearchgate.net This anti-inflammatory action is critical, as activated microglia can release pro-inflammatory mediators that contribute to neuronal damage. fda.gov.tw

Furthermore, PMFs influence key signaling pathways involved in neuronal survival and plasticity. Nobiletin has been found to regulate anti-apoptotic mechanisms by downregulating Bax and cleaved caspase-3 protein expression while upregulating Bcl-2 in the cortex and hippocampus of mice infused with amyloid-beta (Aβ). nih.gov Another critical mechanism is the regulation of neurotrophic factors. HMF, for example, was found to protect against memory impairment and neuronal cell death in a mouse model of global cerebral ischemia by increasing the production of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and growth. nih.gov Similarly, an analog, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone, enhanced neurite outgrowth by upregulating CREB phosphorylation and CRE-mediated transcription. nih.gov

Neuroprotective Activities of Related PMFs

| Compound | Model | Observed Effects & Molecular Mechanisms | Source |

|---|---|---|---|

| Nobiletin | Aβ₁₋₄₂-infused mice | Improved acetylcholinesterase activity; Regulated anti-apoptotic mechanisms (↓ Bax, ↑ Bcl-2). | nih.gov |

| 3,5,6,7,8,3′,4′-Heptamethoxyflavone (HMF) | Global cerebral ischemia mouse model | Protected against memory dysfunction and neuronal death; Increased BDNF production; Suppressed microglial activation. | nih.gov |

| HMF | LPS-injected mouse hippocampus | Reduced neuroinflammation by suppressing microglial activation and IL-1β mRNA expression. | mdpi.comresearchgate.net |

| 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone | PC12 cells (In Vitro) | Promoted neurite outgrowth; Upregulated growth-associated protein 43; Enhanced CREB phosphorylation and CRE-mediated transcription. | nih.gov |

Immunomodulatory Functions by Related PMFs.

Related PMFs have been shown to possess significant immunomodulatory functions, primarily through their anti-inflammatory activities. These compounds can influence the behavior of immune cells and modulate the signaling pathways that orchestrate inflammatory responses. fda.gov.twnih.gov In preclinical studies, PMFs such as sinensetin, nobiletin, and tangeretin effectively inhibited the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage models. nih.gov Concurrently, they promoted the activation of anti-inflammatory cytokines, including IL-4, IL-10, and IL-13. nih.gov

The molecular mechanisms for these effects involve the regulation of key transcription factors and signaling cascades. For instance, PMFs have been found to modulate the NF-κB (nuclear factor kappa B) pathway, a central regulator of inflammation. nih.gov In a cellular model of intestinal inflammation, a PMF-rich fraction helped counteract inflammatory dysfunction by modulating the activation of NF-κB and the antioxidant-response transcription factor Nrf2. nih.gov

Furthermore, specific PMFs have been shown to influence adaptive immunity. In a study using mouse models, 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF) demonstrated an immunomodulatory function by reducing the production of antigen-specific IgE and decreasing interleukin-4 (IL-4) release from spleen cells. researchgate.net This suggests that HMF can influence the balance of T-helper cell responses. researchgate.net In a cell model of autoimmune thyroid disease, tangeretin and nobiletin were found to alleviate the condition by modulating the IL-17 signaling pathway and downregulating key regulators like IL-1β, IL-6, and TNF-α. researchgate.net

Immunomodulatory Activities of Related PMFs

| Compound/Extract | Model | Observed Effects & Molecular Mechanisms | Source |

|---|---|---|---|

| Sinensetin, Nobiletin, Tangeretin, etc. | Macrophage cell lines | Inhibited production of NO, TNF-α, and IL-6; Promoted anti-inflammatory cytokines (IL-4, IL-10, IL-13). | nih.gov |

| 3,5,6,7,8,3′,4′-Heptamethoxyflavone (HMF) | Ovalbumin-sensitized mice | Reduced antigen-specific IgE production; Reduced IL-4 release from spleen cells. | researchgate.net |

| Tangeretin and Nobiletin | Autoimmune thyroid disease cell model | Lowered TPO-Ab levels; Downregulated IL-1β, IL-6, and TNF-α via modulation of the IL-17 signaling pathway. | researchgate.net |

| PMF Fraction | IL-1β-stimulated Caco-2 cells | Counteracted inflammatory dysfunction via modulation of NF-κB and Nrf2 activation. | nih.gov |

Promotion of Intestinal Barrier Function in Cellular Models (e.g., Caco-2 cells).

The integrity of the intestinal epithelial barrier is crucial for maintaining homeostasis, and its disruption is implicated in inflammatory conditions. Certain PMFs have been found to enhance this barrier function in cellular models. acs.orgnih.gov Studies utilizing Caco-2 cells, a well-established model of the human intestinal epithelium, have demonstrated that 3,5,7,3′,4′-pentamethoxyflavone can significantly improve the integrity of the tight junction (TJ) barrier. acs.orgnih.govresearchgate.net

This enhancement is characterized by an increase in transepithelial electrical resistance (TEER), a measure of barrier tightness, and a decrease in the permeability of the cell monolayer to molecules like fluorescein-conjugated dextran. acs.orgnih.gov The underlying mechanism involves the upregulation and structural reinforcement of key TJ proteins. Immunoblot analysis revealed that this PMF increased both the total cellular expression and the cytoskeletal association of critical TJ proteins, including occludin, claudin-3, claudin-4, and zonula occludens-1 (ZO-1). researchgate.net The anchoring of these proteins to the actin cytoskeleton is vital for a stable and functional barrier. researchgate.net

Further investigation into the molecular pathways showed that the PMF promotes the transcription of the genes encoding these proteins. researchgate.net Promoter assays indicated that the transcription of occludin and claudin-3 was mediated by the transcription factors KLF5 and EGR1, respectively, while claudin-4 transcription was activated through GATA1 and AP1. researchgate.net This demonstrates that PMFs can directly influence the genetic expression of components essential for intestinal barrier function. researchgate.net

Effects of a Related PMF on Intestinal Barrier Function in Caco-2 Cells

| Compound | Parameter | Observed Effect | Molecular Mechanism | Source |

|---|---|---|---|---|

| 3,5,7,3′,4′-Pentamethoxyflavone | Transepithelial Electrical Resistance (TEER) | Increased (e.g., from 1261 to 1383 Ω·cm²) | Increased expression and cytoskeletal association of TJ proteins (Occludin, Claudin-3, Claudin-4, ZO-1); Enhanced transcription of occludin and claudin genes via KLF5, EGR1, GATA1, and AP1. | acs.orgnih.govresearchgate.net |

| Paracellular Permeability | Decreased (e.g., from 24.2 to 18.6 pmol/(cm² × h)) | |||

| Occludin Protein Expression | Increased (3.69-fold at 48h) | |||

| Claudin-3 & Claudin-4 Protein Expression | Increased |

Anti-Bone Resorptive Effects in Preclinical Models by Related PMFs.

PMFs have been identified as potent inhibitors of bone resorption in various preclinical models of bone disease, including those for osteoporosis and periodontitis. nih.govnih.govnih.gov Compounds such as nobiletin, tangeretin, and 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF) have been shown to protect against bone loss by suppressing the differentiation and function of osteoclasts, the cells responsible for bone breakdown. nih.govnih.gov

The anti-resorptive action of PMFs is mediated through both indirect and direct mechanisms targeting the signaling pathways that control osteoclastogenesis. nih.gov

Indirect Mechanism: PMFs act on osteoblasts (bone-forming cells) to suppress the production of inflammatory mediators and osteoclast inducers. They inhibit the synthesis of prostaglandin E2 (PGE2), a potent stimulator of bone resorption, and reduce the expression of Receptor Activator of NF-κB Ligand (RANKL). nih.govnih.gov RANKL is an essential cytokine produced by osteoblasts that binds to its receptor, RANK, on osteoclast precursors to drive their differentiation. nih.gov

Direct Mechanism: PMFs also act directly on osteoclast precursor cells to inhibit their differentiation. This is achieved by suppressing the NF-κB signaling pathway, which is critical for RANKL-mediated osteoclastogenesis. nih.govnih.gov In silico molecular docking studies have suggested that PMFs may directly target the ATP-binding pocket of IKKβ, a key kinase in the NF-κB cascade, thereby inhibiting its activation. nih.govnih.gov

In vivo studies have confirmed these cellular effects. For example, oral administration of a PMF mixture prevented bone loss in ovariectomized mice, a model for postmenopausal osteoporosis. researchgate.net Similarly, local injection of nobiletin and tangeretin suppressed LPS-induced alveolar bone loss in a mouse model of periodontitis. nih.gov

Anti-Bone Resorptive Activities of Related PMFs

| Compound(s) | Model | Observed Effects & Molecular Mechanisms | Source |

|---|---|---|---|

| Nobiletin | Ovariectomized (OVX) mice | Restored femoral bone loss; Suppressed IL-1-induced osteoclast differentiation via attenuation of IKK-mediated NF-κB activation. | nih.gov |

| Nobiletin, Tangeretin | LPS-induced periodontitis mouse model | Suppressed alveolar bone loss. | nih.gov |

| Heptamethoxyflavone (HMF) | Mouse alveolar bone organ culture | Inhibited LPS-induced bone-resorbing activity. | researchgate.net |

| PMF Mixture (Nobiletin, Tangeretin, HMF, etc.) | OVX mice; LPS-induced periodontitis mouse model | Prevented bone loss in OVX mice; Suppressed alveolar bone loss in periodontitis model. | researchgate.net |

Longevity-Promoting Activity and Dietary Restriction Mimicry in Model Organisms (e.g., C. elegans).

Certain polymethoxyflavones have shown potential in promoting longevity, acting as mimetics of dietary restriction (DR) in the model organism Caenorhabditis elegans. nih.gov Dietary restriction is a well-established intervention known to extend lifespan across various species, from yeast to mammals. nih.govnih.gov Compounds that can replicate the beneficial effects of DR without requiring a reduction in food intake are of significant scientific interest.

A study on 5′-Hydroxy-6,7,8,3′,4′-pentamethoxyflavone (5-HPF), a related PMF, demonstrated its ability to extend the lifespan of C. elegans. nih.gov The research found that a 50 μM dose of 5-HPF maximally extended the mean life of the worms by 28%. nih.gov

The investigation into the molecular mechanisms revealed that this longevity-promoting activity is linked to pathways activated by DR. nih.gov Specifically, 5-HPF was found to utilize the autophagy pathway, a cellular recycling process that is induced by DR and is crucial for cellular health and longevity. This was evidenced by the upregulation of autophagy-related genes bec-1 and lgg-1, and an increase in visible autophagic puncta in the cells of the worms. nih.gov In addition to inducing autophagy, 5-HPF also enhanced the worms' resistance to oxidative stress. nih.gov The ability to mimic DR's effects on autophagy and stress resistance pathways highlights a novel pharmacological activity for this class of compounds. nih.gov

Longevity-Promoting Effects of a Related PMF in C. elegans

| Compound | Model Organism | Key Findings | Underlying Molecular Mechanism | Source |

|---|---|---|---|---|

| 5′-Hydroxy-6,7,8,3′,4′-pentamethoxyflavone (5-HPF) | Caenorhabditis elegans | Extended mean lifespan by 28% at a 50 μM dose. | Acts as a dietary restriction (DR) mimetic; Upregulates DR-induced autophagy genes (bec-1, lgg-1); Enhances oxidative stress resistance. | nih.gov |

Structure Activity Relationship Sar Studies for Pentamethoxyflavones and Analogs

Impact of Methoxy (B1213986) Group Position and Number on Biological Potency

The arrangement and quantity of methoxy groups on the flavone (B191248) core are determinant factors for the biological potency of polymethoxyflavones (PMFs). These structural features influence properties such as lipophilicity, metabolic stability, and interaction with biological targets, thereby affecting their therapeutic potential.

The anti-inflammatory properties of flavones are significantly influenced by the pattern of methoxylation. Studies have indicated that specific methoxy substitutions can either enhance or diminish anti-inflammatory effects. For instance, flavone and its 3, 6, and 7-methoxy derivatives have demonstrated dose-related anti-inflammatory activity in acute models. ijpsonline.com Conversely, flavones with a 4'-methoxy group showed a lack of anti-inflammatory response in the same models, although most methoxy derivatives did exert an effect in chronic inflammation models. ijpsonline.com

Research on various polymethoxyflavones has revealed that compounds like tangeretin (B192479) (5,6,7,8,4'-pentamethoxyflavone) and nobiletin (B1679382) (5,6,7,8,3',4'-hexamethoxyflavone) can significantly inhibit the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6. frontiersin.orgnih.gov The position of the methoxy group on the A-ring appears to be particularly important, with some studies suggesting that an increase in methoxyl groups on the A-ring can enhance activity. iiarjournals.org The anti-inflammatory activity of flavonoids is closely tied to their molecular structure, with the number and position of methoxy groups playing a direct role. researchgate.nettamu.edu

| Compound | Methoxylation Pattern | Observed Anti-inflammatory Effect | Reference |

|---|---|---|---|

| Flavone | Unsubstituted | Dose-related activity | ijpsonline.com |

| 3-Methoxyflavone | 3-OCH3 | Dose-related activity | ijpsonline.com |

| 6-Methoxyflavone | 6-OCH3 | Dose-related activity | ijpsonline.com |

| 7-Methoxyflavone | 7-OCH3 | Dose-related activity | ijpsonline.com |

| 4'-Methoxyflavone | 4'-OCH3 | No activity in acute models | ijpsonline.com |

| Tangeretin | 5,6,7,8,4'-penta-OCH3 | Inhibition of NO, TNF-α, IL-6 | frontiersin.orgnih.gov |

| Nobiletin | 5,6,7,8,3',4'-hexa-OCH3 | Inhibition of NO, TNF-α, IL-6 | frontiersin.orgnih.gov |

The methoxylation pattern of flavonoids also plays a critical role in their antibacterial activity. Generally, the presence of methoxy groups is thought to diminish the antibacterial potential of flavonoids when compared to their hydroxylated counterparts. nih.gov For example, methoxylation at the C3′ and C5 positions has been reported to decrease the antibacterial action of flavonoids. nih.govmdpi.com

However, there are exceptions to this trend. A methoxy group at the C8 position on the A-ring appears to enhance antibacterial activity. nih.gov This is exemplified by tangeretin (4′,5,6,7,8-pentamethoxyflavone), which shows higher activity than 5,6,7,4′-tetramethoxyflavone, with the only structural difference being the 8-methoxy group in tangeretin. nih.gov Conversely, the presence of a 3'-methoxy group in the B-ring, as seen in nobiletin, has been associated with a reduction in inhibitory effects on bacteria. nih.gov It has also been observed that methylation of hydroxyl groups at the C-2' and C-5' positions in the A ring can reduce activity. researchgate.net

Polymethoxyflavones have been investigated for their ability to act as chemosensitizers, which are compounds that can enhance the efficacy of anticancer drugs. The structure of PMFs, particularly the substitution pattern of methoxy groups, influences their interaction with multidrug resistance proteins like P-glycoprotein (Pgp). researchgate.net

Studies have suggested that methoxy groups at the 3' and 5' positions on the B-ring play a positive role in Pgp inhibition, which is a key mechanism of chemosensitization. nih.govcapes.gov.br In contrast, a methoxy group at the 6-position appears to have a negative impact on this activity. nih.govcapes.gov.br For instance, 5,7,3',4',5'-pentamethoxyflavone demonstrates potent Pgp inhibition. nih.gov The ability of certain PMFs to reverse P-glycoprotein-mediated multidrug resistance highlights the importance of the methoxylation pattern in their chemosensitizing effects. nih.gov

The anticancer activity of polymethoxyflavones is also closely linked to the number and position of methoxy groups. An increase in the number of methoxyl groups on the A-ring has been observed to generally enhance the antiproliferative activity of PMFs. iiarjournals.orgiiarjournals.org Conversely, an increase in methoxyl groups on the B-ring tends to reduce this activity. iiarjournals.orgiiarjournals.org

For example, 3,5,6,7,8,3',4'-heptamethoxyflavone (HPT) has demonstrated remarkable anti-tumor-initiating effects. nih.gov Both tangeretin and 3,5,6,7,8,3′,4′-heptamethoxyflavone have been identified as crucial active components contributing to the anticancer effects of certain citrus peel extracts. mdpi.comnih.gov The antiproliferative activity of various PMFs against cancer cell lines underscores the importance of their specific methoxylation patterns. frontiersin.org It is suggested that the methoxy groups in naturally occurring flavones contribute to their cytotoxic activity in various cancer cell lines. researchgate.net

| Compound | Number of Methoxy Groups | Ring Position | Effect on Anti-cancer Activity | Reference |

|---|---|---|---|---|

| PMF Analogs | Increasing number | A-ring | Enhanced activity | iiarjournals.orgiiarjournals.org |

| PMF Analogs | Increasing number | B-ring | Reduced activity | iiarjournals.orgiiarjournals.org |

| 3,5,6,7,8,3',4'-Heptamethoxyflavone | 7 | A and B rings | Potent anti-tumor activity | nih.govmdpi.com |

| Tangeretin | 5 | A and B rings | Significant anti-proliferative effect | frontiersin.orgmdpi.com |

Role of Hydroxylation in Modulating PMF Bioactivity

In general, hydroxylated flavonoids tend to exhibit different, and sometimes more potent, biological activities compared to their fully methoxylated counterparts. For instance, the antioxidant activity of flavonoids is significantly enhanced by the presence of hydroxyl groups, particularly a 3-OH group, while methoxylation tends to decrease this activity. nih.govcapes.gov.br

In terms of cytotoxicity and anticancer effects, flavonoids with 5-OH and/or 7-OH groups often show higher cytotoxicity than their methoxylated analogs. researchgate.netnih.govcapes.gov.br For example, studies have shown that 5,3',4'-trihydroxyflavone (B192587) is more potent than its methoxylated derivatives. iiarjournals.org The presence of 5,4'- and 3',4'-dihydroxyl moieties in the flavone nucleus has been highlighted as important for antiproliferative activity. iiarjournals.org

Conversely, methoxylation can lead to increased metabolic stability and bioavailability, which may enhance the in vivo efficacy of some flavonoids. nih.gov While hydroxylated polymethoxyflavones (HPMFs) often show potent biological activities, the fully methoxylated PMFs also exhibit significant anti-inflammatory and anti-cancer properties. researchwithrutgers.com For example, 5-demethylnobiletin (a 5-hydroxy PMF) and its metabolites have demonstrated significant anti-inflammatory effects, with some metabolites being more potent than the parent compound. mdpi.com This highlights the complex relationship between hydroxylation and methoxylation in determining the ultimate biological activity of these flavonoids.

Significance of Specific Hydroxyl Group Positions for Biological Action

The biological activities of pentamethoxyflavones and their analogs are profoundly influenced by the number and, more critically, the specific placement of hydroxyl groups on the flavonoid scaffold. The presence of a hydroxyl moiety, in place of a methoxy group, can dramatically alter the compound's electronic properties, steric hindrance, and its ability to form hydrogen bonds, thereby modulating its interaction with biological targets. Research into the structure-activity relationships (SAR) of these compounds has revealed that hydroxylation at particular positions is a key determinant of their efficacy in various biological assays, including anticancer, anti-inflammatory, and antioxidant activities.

The Pivotal Role of the 5-Hydroxyl Group

One of the most consistently highlighted features in the SAR of polymethoxyflavones is the crucial role of a hydroxyl group at the C-5 position. Studies comparing 5-hydroxy polymethoxyflavones (5-OH-PMFs) with their fully methoxylated counterparts have demonstrated a significant enhancement in biological activity with the presence of the 5-OH group.

For instance, in the context of anticancer activity, 5-hydroxy PMFs have shown markedly stronger inhibitory effects on the growth of human colon cancer cells (HCT116 and HT29) compared to their permethoxylated analogs. This suggests that the 5-hydroxyl group is pivotal for the enhanced inhibitory activity. The introduction of a hydroxyl group at this position is thought to increase the molecule's ability to interact with cellular targets, potentially through hydrogen bonding, which is not possible with a methoxy group.

Furthermore, the correlation between the methoxylation/hydroxylation pattern and antiproliferative activity in leukemic HL60 cells has underscored the importance of the 5,4'-dihydroxyl moieties in the flavone nucleus.

Influence of Hydroxylation on the B-Ring

The substitution pattern on the B-ring of the flavone structure is another critical factor governing biological activity. Specifically, the presence of hydroxyl groups at the C-3' and C-4' positions has been shown to be a significant contributor to the anti-inflammatory and antioxidant properties of flavones. An ortho-dihydroxy arrangement (catechol group) on the B-ring is a well-established structural feature for potent antioxidant activity, as it facilitates the donation of a hydrogen atom to scavenge free radicals.

In studies on anti-inflammatory activity, the presence of hydroxyl groups at C-3' and C-4' promoted the inhibition of nitric oxide (NO) production in murine macrophages. Conversely, a methoxy group at the C-4' position was found to attenuate this activity. This highlights the preference for hydroxyl groups at these specific positions for eliciting a potent anti-inflammatory response. The anticancer effect of trihydroxyflavones has also been linked to the presence of an ortho-dihydroxy group in the B-ring.

The Impact of Hydroxylation on the A-Ring

Hydroxylation on the A-ring, at positions other than C-5, also plays a modulatory role in the biological activity of flavones. For example, a hydroxyl group at the C-6 position has been shown to contribute significantly to both antioxidant and anti-α-amylase activities. In one study, the introduction of a C-6 hydroxyl group markedly increased the antioxidant capacity of a flavone.

The following tables present a compilation of research findings that illustrate the significance of hydroxyl group positions on the biological action of pentamethoxyflavone analogs.

Table 1: Anticancer Activity of Hydroxylated Polymethoxyflavone Analogs

| Compound | Hydroxyl Group Position(s) | Cell Line | Biological Activity (IC50 in µM) |

|---|---|---|---|

| 1,3,6,8-Tetrahydroxyxanthone | 1, 3, 6, 8 | HepG2 | 9.18 |

| 1,3,4,5,6-Pentahydroxyxanthone | 1, 3, 4, 5, 6 | HepG2 | 12.6 |

| 1,7-Dihydroxyxanthone | 1, 7 | HepG2 | 13.2 |

| 1,3,6,7-Tetrahydroxyxanthone | 1, 3, 6, 7 | HepG2 | 23.7 |

| 1-Hydroxyxanthone | 1 | HepG2 | 43.2 |

| 1,3-Dihydroxyxanthone | 1, 3 | HepG2 | 71.4 |

| Xanthone | None | HepG2 | 85.3 |

Table 2: Anti-Inflammatory Activity of Hydroxylated Flavone Analogs

| Compound | Hydroxyl Group Position(s) | Assay | Biological Activity (IC50 in µM) |

|---|---|---|---|

| 3',4'-Dihydroxyflavone | 3', 4' | NO Inhibition (LPS-induced) | 9.61 ± 1.36 |

| Luteolin (B72000) | 5, 7, 3', 4' | NO Inhibition (LPS-induced) | 16.90 ± 0.74 |

Table 3: Antioxidant Activity of Hydroxylated Flavone Analogs

| Compound | Hydroxyl Group Position(s) | Assay | Biological Activity (IC50 in µg/mL) |

|---|---|---|---|

| 6,3',4'-Trihydroxyflavone | 6, 3', 4' | DPPH Radical Scavenging | 18.89 |

| Ascorbic Acid (Standard) | - | DPPH Radical Scavenging | 26.1 |

Advanced Analytical Methodologies for the Study of Polymethoxyflavones

Chromatographic Techniques for Isolation, Separation, and Purification

Chromatographic methods are fundamental in separating 3,5,6,7,8-Pentamethoxyflavone from other closely related PMFs and constituents present in crude extracts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis and purification of this compound. semanticscholar.org Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the quantitative analysis of PMFs, including this compound, in citrus peel extracts. dntb.gov.uaresearchwithrutgers.comnih.gov These methods offer high resolution and sensitivity, allowing for the separation of complex mixtures of PMFs. dntb.gov.ua UPLC, with its use of smaller particle size columns, provides even greater resolution, speed, and sensitivity compared to traditional HPLC. A UPLC-QTOF-MS based metabolomic analysis has been used to study the changes in PMFs, including this compound, during the storage of citrus peels. nih.gov

Preparative Chromatography Methods

For the isolation of larger quantities of pure this compound for further biological and chemical studies, preparative chromatography techniques are essential.

Flash Chromatography: This technique is often used as an initial purification step for crude extracts. researchgate.net It allows for the rapid separation of compounds based on polarity, effectively enriching the fraction containing this compound and other PMFs before further purification steps. acs.org

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible sample adsorption. sepax-tech.com.cn It has been successfully used for the preparative isolation and purification of various PMFs from citrus peels. sepax-tech.com.cnnih.govnih.gov By selecting an appropriate two-phase solvent system, HSCCC can efficiently separate PMFs with similar structures. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC is considered a green chromatography technique due to its use of supercritical carbon dioxide as the primary mobile phase, often with a small amount of organic modifier like methanol. nih.govakjournals.com This method is particularly well-suited for the separation of non-polar compounds like PMFs. acs.org SFC offers advantages such as high separation efficiency, fast analysis times, and reduced solvent consumption compared to traditional liquid chromatography. nih.govnih.gov It has been effectively employed for the efficient and scalable isolation of PMFs from citrus peel extracts. nih.gov

Spectroscopic Techniques for Comprehensive Structural Elucidation

Once isolated, the precise chemical structure of this compound is determined using a combination of sophisticated spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.

¹H-NMR, ¹³C-NMR, and DEPT: One-dimensional NMR techniques like ¹H-NMR and ¹³C-NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental information about the proton and carbon framework of the molecule. scielo.brscielo.br The chemical shifts and coupling constants in the ¹H-NMR spectrum reveal the number and connectivity of protons, while the ¹³C-NMR spectrum indicates the number and types of carbon atoms present.

2D NMR: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the complete and unambiguous assignment of all proton and carbon signals. scielo.brscielo.br These techniques reveal correlations between protons and carbons that are two or three bonds apart, allowing for the precise mapping of the molecular structure.

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 2 | 155.0 | - |

| 3 | 138.8 | - |

| 4 | 178.9 | - |

| 5 | 152.7 | - |

| 6 | 132.5 | - |

| 7 | 158.5 | - |

| 8 | 90.5 | - |

| 9 | 151.8 | - |

| 10 | 106.8 | - |

| 1' | 123.5 | - |

| 2', 6' | 130.5 | 8.24 (d, 9.2) |

| 3', 5' | 114.2 | 7.05 (d, 9.2) |

| 4' | 162.5 | - |

| 3-OCH₃ | 60.2 | 4.03 (s) |

| 5-OCH₃ | 61.0 | 3.96 (s) |

| 6-OCH₃ | 61.5 | 3.99 (s) |

| 7-OCH₃ | 56.5 | 4.12 (s) |

| 4'-OCH₃ | 55.8 | 3.89 (s) |

| Data adapted from a study on 8-hydroxy-3,4',5,6,7-pentamethoxyflavone. scielo.br |

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. ingentaconnect.comhebmu.edu.cn

MALDI-TOF-MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that can be used for the analysis of small molecules like flavonoids. nih.govresearchgate.netnih.gov It is particularly useful for obtaining the molecular weight of the compound with high accuracy. nih.gov For methoxylated flavonoids, in-source dissociation can sometimes lead to the elimination of methyl radicals. nih.gov

UPLC-Q-TOF-MS/MS: The coupling of UPLC with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a highly sensitive and specific technique for the identification and structural characterization of flavonoids in complex mixtures. nih.gov This method provides both the accurate mass of the parent ion and fragmentation data (MS/MS), which helps to elucidate the structure of the molecule. The fragmentation patterns can reveal the positions of the methoxy (B1213986) groups on the flavone (B191248) core.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| GC-MS | EI | 372.1260 | [M]⁺ |

| UPLC-Q-TOF-MS/MS | ESI-positive | 373.1335 | [M+H]⁺ |

| Data adapted from NIST Chemistry WebBook for 4',5,6,7,8-Pentamethoxyflavone. nist.govnist.gov |

Quantitative Analysis Methods for PMF Profiling in Complex Matrices

Quantitative analysis is crucial for determining the concentration of this compound and other PMFs in various samples, which is important for quality control and for correlating chemical composition with biological activity. dntb.gov.uanih.gov Validated reversed-phase liquid chromatography (RPLC) methods are commonly developed for the quantitative analysis of major PMFs in citrus peel extracts. dntb.gov.uaresearchwithrutgers.comnih.gov These methods are validated for linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results. dntb.gov.uanih.gov

Furthermore, Positive Matrix Factorization (PMF) is a multivariate factor analysis tool that can be applied to complex datasets, such as those from environmental or biological samples, to identify and quantify the contributions of different sources or chemical profiles. epa.govresearchgate.netepa.gov In the context of PMF profiling, this could involve analyzing the comprehensive chemical data from a set of samples to identify patterns and the relative abundance of different groups of compounds, including various PMFs. While direct application of PMF for this compound profiling was not detailed in the search results, its utility in deconvoluting complex chemical matrices suggests its potential for such applications. epa.govresearchgate.net

Development and Validation of HPLC-Based Quantification Assays

The accurate quantification of polymethoxyflavones (PMFs), including this compound, is essential for research in pharmacokinetics, quality control of natural products, and understanding their biological activities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of these compounds. wjpmr.com The development of a robust and reliable HPLC method requires careful optimization of chromatographic conditions and a thorough validation process to ensure the data generated is accurate and reproducible.

The development process typically involves selecting the appropriate stationary phase, mobile phase composition, and detector. For PMFs, reversed-phase HPLC (RP-HPLC) is the most common approach. myfoodresearch.com A C18 column is frequently chosen as the stationary phase due to its ability to separate compounds based on hydrophobicity. nih.govscielo.br The mobile phase usually consists of a gradient mixture of an aqueous solvent (e.g., water with a small percentage of formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. tandfonline.comkoreamed.org Detection is often performed using a UV or Photodiode Array (PDA) detector at a wavelength where the flavonoids exhibit maximum absorbance. nih.govscielo.br For enhanced sensitivity, especially in biological samples where concentrations can be very low, electrochemical (EC) detection or mass spectrometry (MS) can be employed. nih.govnih.gov

Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose. Validation is performed by assessing several key parameters:

Linearity: This parameter verifies that the method's response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is generated by analyzing standard solutions at several concentration levels. The linearity is typically expressed by the correlation coefficient (r²) of the regression equation, with values greater than 0.999 being desirable. tandfonline.comnih.gov For instance, a validated method for 10 hydroxylated PMFs (OH-PMFs) showed excellent linearity with r > 0.9992 over a concentration range of 0.005-10 μM. nih.gov

Accuracy: Accuracy reflects how close the measured value is to the actual value. It is usually determined by performing recovery experiments, where a known amount of the standard compound is added (spiked) into a sample matrix. The percentage of the spiked amount that is detected by the method is calculated. Acceptable recovery rates are generally within the range of 85-115%. Studies on PMFs have reported recovery rates between 97.0% and 105.1% and between 86.6% and 108.7%. nih.govnih.gov A method for 5-hydroxy PMFs demonstrated recovery rates between 96.17% and 110.82%. nih.gov

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Intra-day precision (Repeatability): Assesses the variation within the same day.

Inter-day precision (Intermediate Precision): Assesses the variation on different days. Precision is expressed as the relative standard deviation (RSD), with values typically required to be below 15%. For the analysis of 10 OH-PMFs, the intra-day and inter-day precision RSDs were less than 7.37% and 8.63%, respectively. nih.gov Another study on 5-hydroxy PMFs reported precision for retention times and peak areas below 13%. nih.gov

Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD: The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.

LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The sensitivity can vary significantly depending on the detector used. A validated RPLC method for six major PMFs using UV detection calculated an LOD of 0.15 µg/mL. nih.gov In contrast, methods using more sensitive electrochemical detection for hydroxylated PMFs have achieved LODs in the range of 0.65 to 1.8 ng/mL, demonstrating a significantly higher sensitivity compared to UV detection. nih.gov

Specificity: This ensures that the analytical signal is solely from the compound of interest and is not affected by the presence of other components like impurities or matrix components. scielo.br

The following tables summarize typical parameters for a validated HPLC assay for polymethoxyflavones, based on published research findings.

Table 1: Example of HPLC Method Parameters for PMF Analysis

| Parameter | Condition |

| Chromatograph | High-Performance Liquid Chromatography (HPLC) System |

| Stationary Phase | Reversed-Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV/PDA at ~320-360 nm or Electrochemical (EC) Detection |

| Internal Standard | Often a structurally similar compound (e.g., tricin) nih.gov |

Table 2: Representative Validation Summary for HPLC-Based Quantification of PMFs

| Validation Parameter | Typical Acceptance Criteria | Published Findings for PMFs/OH-PMFs |

| Linearity (r²) | > 0.995 | > 0.999 tandfonline.comnih.gov |

| Accuracy (Recovery) | 85 - 115% | 86.6% - 110.82% nih.govnih.gov |

| Precision (RSD) | < 15% | < 8.63% nih.gov |

| LOD (UV Detection) | N/A | ~0.15 µg/mL nih.gov |

| LOD (EC Detection) | N/A | 0.65 - 3.7 ng/mL nih.govnih.gov |

| LOQ | N/A | 100 ng/mL (plasma), 1.0 µg/mL (mucosa) for a pentamethoxyflavone nih.gov |

These validated methods are successfully applied to quantify individual PMFs in various matrices, including commercial citrus peel extracts and biological samples like mouse plasma and intestinal mucosa. nih.govnih.gov Such assays provide a reliable tool to correlate the concentration of specific compounds like this compound with observed biological activities. nih.gov

Future Research Perspectives and Directions for 3,5,6,7,8 Pentamethoxyflavone

Comprehensive Elucidation of Molecular Signaling Pathways

While research has highlighted the ability of various flavonoids to modulate multiple inflammatory and cancer-related signaling pathways, the specific interactions of 3,5,6,7,8-Pentamethoxyflavone are not yet fully defined. nih.govnih.gov Studies on structurally similar PMFs have shown interference with key cellular cascades like the PI3K/Akt, MAPK, and NF-κB pathways. nih.govnih.gov For instance, a related compound, 3',4',5',5,7-Pentamethoxyflavone, has been shown to affect genes associated with the cell cycle and the unfolded protein response (UPR). kent.ac.uk